molecular formula C27H24F2N4O4 B2882316 (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1014068-72-4

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2882316
CAS No.: 1014068-72-4
M. Wt: 506.51
InChI Key: GEFIAPPIBILSJN-UHFFFAOYSA-N
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Description

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including pyrazole, piperazine, and furan rings, as well as fluorobenzyl and methanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorobenzyl groups: This step involves the nucleophilic substitution of a suitable pyrazole derivative with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the furan-2-carbonyl group: This can be done through an acylation reaction using furan-2-carbonyl chloride and a suitable base.

    Formation of the final compound: The final step involves coupling the intermediate with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its multiple functional groups allow for diverse interactions with biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl groups could enhance binding affinity, while the pyrazole and piperazine rings might interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-chlorobenzyl)-3-((4-chlorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
  • (1-(4-methylbenzyl)-3-((4-methylbenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Uniqueness

The presence of fluorine atoms in (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable molecule for research and development.

Properties

IUPAC Name

[4-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O4/c28-21-7-3-19(4-8-21)16-33-17-23(25(30-33)37-18-20-5-9-22(29)10-6-20)26(34)31-11-13-32(14-12-31)27(35)24-2-1-15-36-24/h1-10,15,17H,11-14,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIAPPIBILSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CN(N=C3OCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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